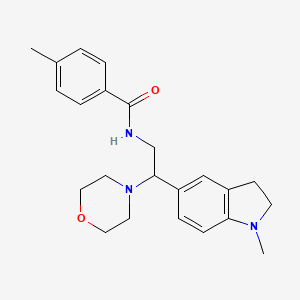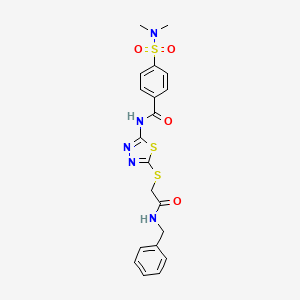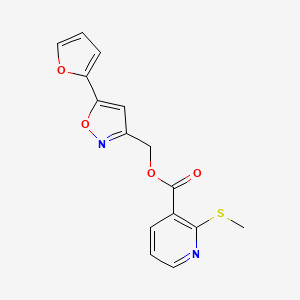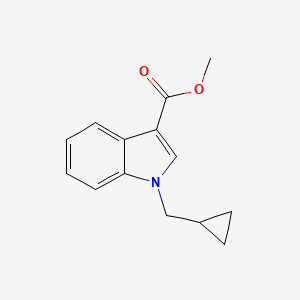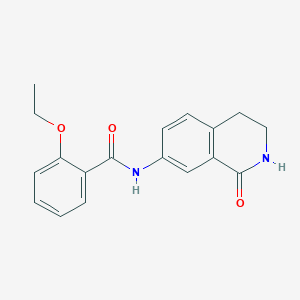![molecular formula C24H24FN7O3 B2502774 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923514-13-0](/img/structure/B2502774.png)
2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a synthetic molecule with potential applications in various fields such as chemistry, biology, and medicine. This molecule is characterized by its complex structure, including an ethoxyphenoxy group, a fluorophenyl-triazolopyrimidine core, and a piperazine moiety, which together contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone involves multi-step organic reactions:
Preparation of 4-ethoxyphenoxy intermediates: Starting from ethoxyphenol, the compound is subjected to nucleophilic substitution reactions to introduce the phenoxy group.
Synthesis of triazolopyrimidine core: A 3-fluorophenyl triazole is synthesized through a [3+2] cycloaddition reaction (also known as the Huisgen reaction) between an azide and an alkyne. This triazole is then fused with a pyrimidine ring through a series of condensation reactions to form the triazolopyrimidine core.
Formation of the final compound: The intermediate triazolopyrimidine is then coupled with the 4-ethoxyphenoxy intermediate via a piperazine linkage through reductive amination or amide bond formation reactions.
Industrial Production Methods
For industrial-scale production, more efficient and scalable synthetic routes are employed:
Continuous flow synthesis: This method allows for the continuous production of the compound with high precision and control over reaction conditions.
Green chemistry approaches: The use of environmentally friendly solvents, catalysts, and reagents to minimize the ecological footprint of the production process.
化学反应分析
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: This compound can be oxidized at specific sites to form corresponding oxides.
Reduction: Reduction reactions can occur, especially at the triazolopyrimidine core, to form reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide, potassium permanganate.
Reducing agents: Including sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitriles, and other electrophiles.
Major Products Formed
Oxidation, reduction, and substitution reactions of the compound lead to the formation of various derivatives with potentially distinct biological activities or properties.
科学研究应用
2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is employed in several research domains:
Chemistry
As a building block in organic synthesis for developing new molecules.
For studying reaction mechanisms involving complex heterocyclic compounds.
Biology
As a molecular probe in biochemical assays to study protein-ligand interactions.
For investigating the metabolic pathways and stability of similar synthetic compounds.
Medicine
For developing new pharmaceutical agents targeting specific molecular pathways, potentially in cancer or CNS disorders.
In drug discovery as a scaffold for designing compounds with improved efficacy and safety profiles.
Industry
Used in the development of advanced materials, such as coatings or polymers with specific functional properties.
作用机制
Molecular Targets and Pathways
2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exerts its effects by interacting with specific molecular targets:
Enzyme inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered biological processes.
Receptor binding: The compound could bind to specific receptors, triggering a cascade of cellular responses.
DNA interaction: Potentially intercalating into DNA strands, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
2-(4-ethoxyphenoxy)-1-(4-(3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-(4-methoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
2-(4-ethoxyphenoxy)-1-(4-(3-(3-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Uniqueness
The specific combination of an ethoxyphenoxy group and a fluorophenyl-triazolopyrimidine core coupled via a piperazine linkage sets it apart from its analogues, potentially offering unique biological activities and chemical properties beneficial for various applications in research and industry.
属性
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN7O3/c1-2-34-19-6-8-20(9-7-19)35-15-21(33)30-10-12-31(13-11-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-4-17(25)14-18/h3-9,14,16H,2,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEOQWAOFBHTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2502691.png)
![N-[(4-Ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2502698.png)
![1-((4-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2502699.png)
![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502700.png)

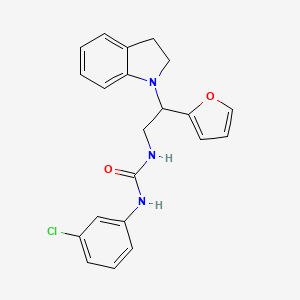
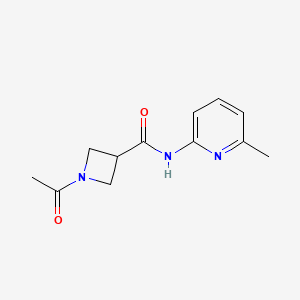
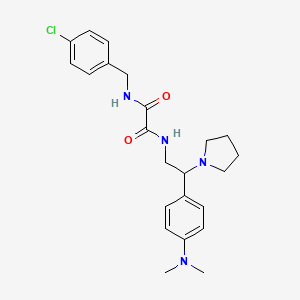
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2502706.png)
